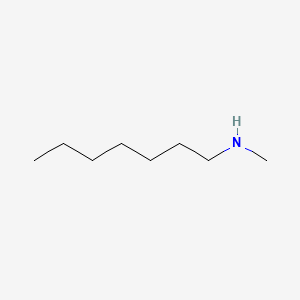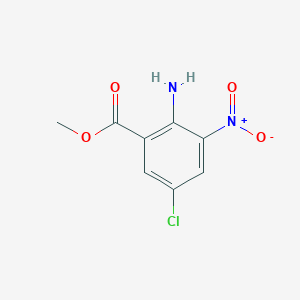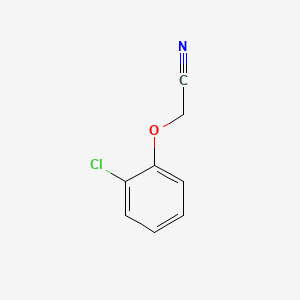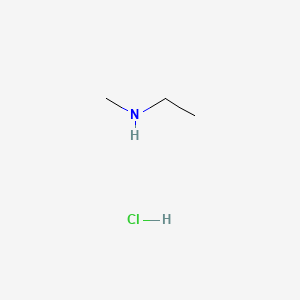
N-Heptylmethylamine
説明
N-Heptylmethylamine (NHMA) is an organic chemical compound with the molecular formula C7H17N. It is a colorless liquid at room temperature and is soluble in water and other organic solvents. NHMA is an aliphatic amine, meaning it contains an aliphatic group (in this case, heptyl) attached to a nitrogen atom. It is an important intermediate in the synthesis of a variety of organic compounds, including drugs, dyes, and fragrances. NHMA can also be used in the synthesis of aniline derivatives and other nitrogen-containing compounds.
科学的研究の応用
Antineoplastic Agent Derivatives
N-Heptylmethylamine and its derivatives have been explored in the context of antineoplastic agents. For instance, derivatives and prodrugs of biologically-active metabolites of hexamethylmelamine, an antineoplastic agent, have been synthesized to alter solubility and enhance bioavailability. This includes the creation of compounds like N-(methoxymethyl)pentamethylmelamine and N-(ethylthiomethyl)pentamethylmelamine, aiming to deliver the active metabolite of hexamethylmelamine more effectively (Ghodrati & LaVoie, 1994).
Antitumor Activity
The antitumor activity of hexamethylmelamine, which is structurally related to N-Heptylmethylamine, has been noted. Hexamethylmelamine has shown activity in various solid tumors, including small cell lung carcinoma, ovarian adenocarcinoma, lymphoma, and breast cancer (Blum, Livingston, & Carter, 1973).
Metabolism and Pharmacokinetics Studies
Studies on the metabolism and pharmacokinetics of compounds similar to N-Heptylmethylamine have been conducted. For example, (R)-N-(2-Heptyl)-N-methylpropargylamine and its metabolites were investigated in rats, revealing insights into their distribution and elimination in the body (Durden et al., 2000).
Potential as Neurotoxicity Research Tool
N-Heptylmethylamine and related compounds have been studied for their neurotoxic effects, providing insights into brain catecholamine neurons. For instance, the neurotoxicity of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on brain catecholamine neurons in mice has been explored (Hallman, Olson, & Jonsson, 1984).
Exploration in Enzyme Inhibition
Research has been conducted on N,N′-bis-cyanomethylamine and alkoxymethylamine derivatives, which are structurally related to N-Heptylmethylamine, for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase (Taslimi et al., 2018).
特性
IUPAC Name |
N-methylheptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-4-5-6-7-8-9-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGYRKOQQQWWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189879 | |
| Record name | N-Methylheptylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Heptylmethylamine | |
CAS RN |
36343-05-2 | |
| Record name | N-Methylheptylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36343-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylheptylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036343052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanamine, N-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylheptylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylheptylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Methylheptylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L63T88NSK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What applications have been explored for N-Heptylmethylamine in analytical chemistry?
A1: N-Heptylmethylamine has shown promise in the development of ion-selective electrodes (ISEs). Specifically, research has focused on its use in conjunction with phosphomolybdic acid as an ionophore in PVC matrix membranes. [] These electrodes demonstrate sensitivity to amines, including N-Heptylmethylamine itself. One study found that an electrode incorporating N-Heptylmethylamine and di-n-butylphthalate (DBPH) as a plasticizer exhibited a Nernstian response with a slope of 58.5 mV/decade and a detection limit of 2.5 × 10-6 mol L-1 for N-Heptylmethylamine. [] This highlights the potential of N-Heptylmethylamine as a key component in developing sensitive and selective analytical tools for amine detection.
Q2: Has N-Heptylmethylamine been explored in the development of any metal complexes for biological applications?
A2: Yes, N-Heptylmethylamine has been utilized as a ligand in the synthesis of Gadolinium (III) complexes with potential anti-tuberculosis activity. [] Researchers synthesized a Gd(III) complex incorporating N-Heptylmethylamine, carbondisulfide, and 2,9-dimethyl phenanthroline using an in situ method. [] This complex was characterized using various techniques, including melting point determination, conductivity measurements, UV-Vis spectrophotometry, and FTIR spectroscopy. [] Although the specific mechanism of action was not elucidated in the study, the findings suggest that N-Heptylmethylamine can contribute to the formation of metal complexes with potential biological activities, opening avenues for further exploration in medicinal chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















